N-(5-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(5-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridinone-based carboxamide derivative featuring a 2-fluorobenzyl group at the N1 position and a 5-chloro-2-methylphenyl substituent on the carboxamide moiety. Its molecular formula is C₂₀H₁₆ClFN₂O₂ (MW: 370.81) .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2/c1-13-6-8-16(21)10-18(13)23-20(26)15-7-9-19(25)24(12-15)11-14-4-2-3-5-17(14)22/h2-10,12H,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXGVPZYYVAUAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its pharmacological significance.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The compound can be synthesized through a condensation reaction involving 5-chloro-2-methylphenyl derivatives and 2-fluorophenylmethyl moieties, followed by cyclization to form the dihydropyridine structure.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain dihydropyridine derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The specific compound may exhibit similar properties due to its structural analogies with known active compounds .
Anticancer Potential
Recent studies have explored the anticancer potential of dihydropyridine derivatives. For example, compounds with similar structural features have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound this compound may also show promising results in inhibiting tumor growth in vitro and in vivo models.
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets involved in cellular signaling pathways. Dihydropyridines are known to interact with calcium channels and other enzymes, potentially influencing cellular calcium homeostasis and metabolic processes.
Case Studies
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of dihydropyridine derivatives demonstrated that those containing halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. The presence of the chloro group in this compound could be pivotal in enhancing its efficacy against pathogenic bacteria .
Case Study 2: Anticancer Activity
Another investigation evaluated the cytotoxic effects of various dihydropyridine derivatives on human cancer cell lines. The results indicated that compounds with similar structures could effectively induce apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism of action that could be applicable to the target compound .
Research Findings Summary
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Significant activity against Staphylococcus aureus and E. coli; enhanced by halogen substitutions. |
| Anticancer | Induces apoptosis in cancer cell lines; selective cytotoxicity observed. |
| Mechanism | Potential interaction with calcium channels and influence on cellular signaling pathways. |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Halogen Positioning: The ortho-fluorine in the target compound’s benzyl group (vs. In 946230-84-8, the 3-chloro-4-fluorophenyl substituent introduces dual halogenation on the aniline ring, which could enhance lipophilicity compared to the target’s mono-chloro substituent .
Electron-Donating vs. Withdrawing Groups :
- The methoxy group in 338977-35-8 () increases polarity and may reduce membrane permeability compared to halogenated analogs .
- The trifluoromethyl group in ’s compound significantly elevates molecular weight (434.77 vs. 370.81) and introduces strong electron-withdrawing effects, which could enhance target engagement but reduce solubility .
Molecular Properties and Drug-Likeness
Table 2: Comparative Physicochemical Properties
<sup>*</sup>Estimated using fragment-based methods.
Insights:
- Lipophilicity : Chlorine and trifluoromethyl groups increase LogP, favoring membrane penetration but risking solubility issues.
- Polar Surface Area (PSA) : Higher PSA in methoxy- or trifluoromethyl-containing analogs may limit blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
